Cadmium sulfate

Overview

Description

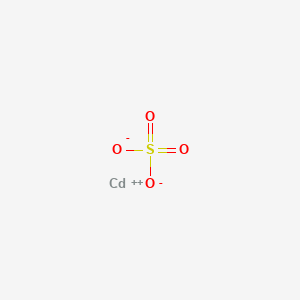

Cadmium sulfate (CdSO₄·xH₂O) is a colorless, water-soluble inorganic compound commonly found as the monohydrate (CdSO₄·H₂O) or anhydrous form. Key properties include:

- Molecular weight: 208.47 g/mol (anhydrous), 226.49 g/mol (monohydrate)

- Density: 4.69 g/cm³ (anhydrous), 3.79 g/cm³ (monohydrate)

- Solubility: 76.7 g/100 mL in water at 25°C (monohydrate)

- Applications: Electroplating, semiconductor manufacturing, pigments, and as a precursor for cadmium sulfide .

This compound is highly toxic, classified as a human carcinogen, with exposure linked to renal dysfunction, pulmonary fibrosis, and lung cancer .

Preparation Methods

Industrial-Scale Preparation Methods

High-Pressure Oxidation Process

The most efficient industrial method involves dissolving metallic cadmium in hot, dilute sulfuric acid under pressurized oxygen. As detailed in US Patent 1,936,830, this process accelerates reaction rates by introducing oxygen at pressures exceeding atmospheric partial pressure (20–75 psi gauge) . The reaction occurs in an autoclave, where temperatures exceed 100°C, and sulfuric acid concentrations range from 10–20% . Compressed air or pure oxygen oxidizes cadmium, converting it to cadmium sulfate within hours instead of days required under ambient conditions .

The stoichiometric equation is:

Key advantages include:

-

Enhanced kinetics : Oxygen pressure elevates the oxidation potential, reducing reaction time from 48 hours to 3–4 hours .

-

Scalability : Autoclave systems enable batch processing of multi-ton quantities, critical for battery-grade this compound production .

Utilization of Metallurgical By-Products

Cadmium sponge and dross—by-products of lead and zinc smelting—serve as cost-effective raw materials. These residues, containing 12–80% cadmium, undergo purification to remove zinc, copper, and sodium carbonate impurities . The purified cadmium is then reacted with sulfuric acid under conditions similar to the high-pressure method. This approach aligns with circular economy principles, repurposing hazardous waste into valuable products .

Laboratory-Scale Synthesis Techniques

Acid-Base Neutralization with Cadmium Oxide

A straightforward laboratory method involves neutralizing cadmium oxide (CdO) with sulfuric acid:

This exothermic reaction proceeds at 60–80°C, yielding high-purity CdSO₄ crystals upon evaporation . The process avoids handling metallic cadmium but requires stoichiometric precision to prevent residual acidity.

Direct Metal-Acid Reaction

Metallic cadmium reacts with dilute sulfuric acid, albeit slowly under ambient conditions:

To enhance kinetics, laboratories may introduce oxidants like hydrogen peroxide or nitric acid, though these introduce impurities . Unlike industrial methods, ambient-pressure setups limit throughput, making this approach suitable for small-scale syntheses .

Comparative Analysis of Synthesis Methodologies

The high-pressure method excels in efficiency and yield but demands specialized equipment. Metallurgical by-product utilization reduces raw material costs but introduces purification complexities. Laboratory methods prioritize simplicity and purity over throughput.

Physicochemical Properties of this compound

This compound typically crystallizes as the octahydrate (3CdSO₄·8H₂O), with a molar mass of 769.58 g/mol and density of 3.10 g/cm³ . It decomposes above 41.5°C, releasing water and forming anhydrous CdSO₄, which melts at 1000°C . The compound’s solubility in water (1130 g/L at 20°C) facilitates its use in electroplating baths .

Chemical Reactions Analysis

Decomposition Reactions

a. Thermal Decomposition

At high temperatures (>750°C), CdSO₄ decomposes into cadmium oxide (CdO) and sulfur oxides:

SO₃ further decomposes to SO₂ and O₂ .

b. Thermodynamic Data

| Property | Value | Source |

|---|---|---|

| ΔH° (decomposition at 25°C) | -189,983 J/mol | |

| Heat of Fusion | 22.9 cal/g |

Acid-Base Reactions

CdSO₄ behaves as a weak acid in aqueous solutions (pH ~6) :

a. Neutralization with Bases

Cadmium hydroxide precipitates as a white solid .

b. Reaction with Ammonia

Forms a stable tetraammine complex .

Redox Reactions

a. Reduction by Metals

Finely divided aluminum or magnesium reduces CdSO₄ violently:

Exothermic reaction requiring controlled conditions .

b. Oxidation in Electrolysis

In electroplating baths, Cd²⁺ is reduced at the cathode:

Used for cadmium coatings in electronics .

Incompatibilities and Hazardous Reactions

Environmental and Biological Interactions

a. Sulfate Uptake in Plants

Cd²⁺ exposure upregulates sulfate transporters (e.g., SULTR1;2 in Arabidopsis), increasing root-to-shoot sulfate translocation by 2.8-fold .

b. Aquatic Toxicity

CdSO₄ dissociates into Cd²⁺ and SO₄²⁻ in water, with LC₅₀ values <1 mg/L for freshwater fish .

Scientific Research Applications

Scientific Research Applications

Cadmium sulfate is primarily utilized in biological and environmental studies due to its properties as a heavy metal. It is often used to investigate the effects of cadmium toxicity on living organisms.

Toxicological Studies

This compound has been employed in toxicological research to understand its effects on various organisms. For instance, a study demonstrated that this compound induces apoptosis in planarians in a dose-dependent manner, affecting genes associated with apoptosis such as c-Myc and P53 . This highlights its utility as a model for studying heavy metal toxicity.

Plant Physiology

Research indicates that this compound affects sulfur uptake in plants. A study showed that exposure to CdCl₂ (a form of cadmium) significantly increased the accumulation of sulfate in the shoots of treated plants, suggesting that cadmium influences sulfate transport mechanisms . This is crucial for understanding the interactions between heavy metals and plant nutrient uptake.

Environmental Monitoring

This compound serves as an indicator of freshwater pollution. Its effects on organisms like planarians make it a valuable tool for assessing environmental health . Additionally, studies on its impact on DNA methylation in snails provide insights into how cadmium exposure can affect genetic expression and organismal health .

Industrial Applications

This compound is widely used in various industrial processes due to its chemical properties.

Electroplating

One of the primary applications of this compound is in electroplating, particularly for cadmium coatings on steel and other metals to enhance corrosion resistance. It is used in the production of cadmium, copper, and nickel coatings .

Pigments and Dyes

This compound is a precursor for producing cadmium-based pigments, such as cadmium sulfide, which are utilized in paints and plastics due to their vibrant colors and stability .

Battery Production

In battery technology, this compound plays a role as an electrolyte component in nickel-cadmium batteries, contributing to their performance and efficiency .

Agricultural Uses

This compound is also applied in agriculture as a nematocide and fungicide. Its effectiveness against various pests makes it valuable for crop protection strategies.

Health and Safety Considerations

While this compound has numerous applications, it poses significant health risks. It is classified as a toxic substance that can cause severe health issues upon exposure, including potential carcinogenic effects . Safety measures must be implemented during its handling to mitigate exposure risks.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Scientific Research | Toxicology studies, plant physiology | Investigates heavy metal effects on biological systems |

| Industrial Processes | Electroplating, pigment production | Enhances corrosion resistance and color stability |

| Agriculture | Nematocide, fungicide | Effective against pests |

| Health & Safety | Toxicity concerns | Requires safety measures during handling |

Case Studies

- Toxicological Impact on Planarians : A study demonstrated that exposure to this compound leads to significant apoptosis in planarians, providing insights into the mechanisms of heavy metal toxicity and its implications for environmental health .

- Sulfate Uptake in Plants : Research indicated that cadmium exposure increases sulfate accumulation in plant shoots while decreasing root levels, highlighting the complex interactions between heavy metals and nutrient transport systems .

Mechanism of Action

Cadmium sulfate exerts its effects primarily through its interaction with cellular components. Cadmium ions (Cd²⁺) can bind to metallothionein in the liver and kidneys, leading to the accumulation of cadmium in these organs. This accumulation can cause oxidative damage, hyperplasia of alveolar pneumocytes, and nephrotoxicity. The molecular targets include metallothionein and various enzymes involved in detoxification processes .

Comparison with Similar Compounds

Solubility and Environmental Mobility

Cadmium sulfate’s high solubility distinguishes it from other cadmium compounds:

This compound and chloride are readily mobilized in aquatic environments, whereas sulfide and carbonate persist in sediments .

Toxicity and Carcinogenicity

Acute and Chronic Toxicity

- This compound accumulates in tissues (e.g., bladder concentrations: 0.35–1.75 mg/g in rats ) and induces oxidative stress.

- Cadmium chloride shows similar anticoagulant effects (normal APTT values) but differs in cellular interactions due to ionic properties .

- Cadmium nitrate causes more severe erythrocyte anomalies (nuclear malformations, vacuolation) than sulfate or chloride .

Carcinogenic Potency

All cadmium compounds exhibit similar carcinogenic potency in rat lungs, but species-specific responses vary:

- Cadmium sulfide’s carcinogenicity is confounded by sulfate formation via photo-oxidation .

Industrial Use

- Electroplating : this compound optimizes deposition purity (94.93% at 30 mL/s flow rate) .

- Pigments : this compound precursors (e.g., CdS) are less soluble and stable under humidity .

- Comparison with Zinc/Copper Sulfates : Used in batteries and fungicides, respectively, but with distinct toxicity profiles .

Detoxification and Resistance

Biological Activity

Cadmium sulfate (CdSO₄) is a compound of cadmium, a heavy metal that poses various biological effects on living organisms. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and implications for health and the environment.

Overview of this compound

This compound is commonly used in industrial applications, including battery manufacturing, electroplating, and as a pigment. Its solubility in water makes it readily bioavailable, leading to significant environmental and health concerns.

1. Mechanisms of Toxicity

Cadmium ions (Cd²⁺) released from this compound interact with biological molecules, leading to various toxic effects:

- Oxidative Stress : Cd²⁺ induces the generation of reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA. This oxidative stress contributes to cell death and tissue damage .

- Inhibition of Antioxidant Enzymes : Cadmium exposure disrupts the function of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), leading to an imbalance in redox homeostasis .

- Disruption of Calcium Homeostasis : Cadmium interferes with calcium signaling pathways, affecting muscle contraction and neurotransmitter release .

2. Health Implications

Chronic exposure to cadmium compounds like this compound is linked to several health issues:

- Cancer Risk : Epidemiological studies indicate an association between cadmium exposure and increased risks of lung, kidney, prostate, and pancreatic cancers .

- Renal Damage : Cadmium accumulates in the kidneys, leading to nephrotoxicity characterized by proteinuria and impaired renal function .

- Reproductive Toxicity : Cadmium exposure has been shown to adversely affect reproductive health, impacting fertility and fetal development .

Study on Snails (Cornu aspersum)

A study investigated the effects of dietary this compound on the brown garden snail. The findings revealed that while snails exposed to non-lethal concentrations exhibited significant cadmium accumulation in their hepatopancreas, their survival rates were not adversely affected up to 100 mg/kg body weight over four weeks. However, DNA methylation levels were altered, indicating potential long-term genomic effects .

| Dose (mg/kg) | Cadmium Retention in Hepatopancreas | Survival Rate (%) | DNA Methylation Change |

|---|---|---|---|

| 0.2 | Low | 100 | Baseline |

| 1.0 | Moderate | 100 | Slight Increase |

| 10 | High | 100 | Significant Increase |

| 100 | Very High | 100 | Marked Increase |

1. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of cadmium sulfide nanoparticles synthesized from this compound. These nanoparticles demonstrated significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves the release of Cd²⁺ ions that disrupt bacterial cell membranes and generate ROS .

2. Environmental Impact

This compound's solubility leads to its widespread distribution in soil and water systems, raising concerns about its bioaccumulation in food chains. Studies show that organisms at higher trophic levels can accumulate significant cadmium levels, posing risks to both wildlife and human health through dietary exposure .

Q & A

Basic Research Questions

Q. What safety protocols should researchers follow when handling cadmium sulfate in laboratory settings?

this compound requires strict safety measures due to its carcinogenicity and toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Wear particulate-filter respirators (EN 143 standard), gloves (reusable gloves must be cleaned before removal), and eye protection .

- Environmental Controls: Use appropriate containers to prevent environmental contamination; avoid contact with drains or groundwater .

- Post-Handling Procedures: Wash hands thoroughly and use barrier creams for skin protection. Flush exposed skin/eyes with water immediately .

Q. How can researchers determine non-cytotoxic concentrations of this compound for in vitro studies?

To minimize cytotoxicity:

- Timed Exposure: Delay this compound exposure until after initial cell proliferation phases (e.g., adding it on day 3 of differentiation protocols to avoid early-stage toxicity) .

- Dose-Response Analysis: Use endpoints like ID50 values (e.g., 1.3 µg/mL for Runx2 mRNA inhibition in stem cell studies) to identify subtoxic doses .

- Solvent Controls: Include water or other solvents at equivalent volumes to isolate cadmium-specific effects .

Q. What analytical methods are reliable for quantifying this compound in aqueous solutions?

- Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Provides precise measurements of cadmium ions (Cd²⁺) in diluted solutions (e.g., 10–100 mg/L) .

- Full Factorial Experimental Validation: Calibrate instruments using standardized stock solutions (e.g., 1000 mg/L CdSO₄) and validate with replicate samples .

Advanced Research Questions

Q. How can factorial experimental designs optimize this compound’s efficacy in biosorption studies?

A 2³ full factorial design evaluates three variables (e.g., pH, biomass dose, initial Cd²⁺ concentration) at two levels (high/low):

- Variable Selection: Prioritize factors influencing biosorbent performance, such as pH (affecting ion solubility) and biomass dose (determining binding capacity) .

- Statistical Analysis: Use software like MINITAB® to model interactions between variables and predict optimal conditions (e.g., 90% removal efficiency at pH 6 and 0.5 g biomass) .

- Replication: Conduct experiments in duplicate to account for variability and ensure reproducibility .

Q. What methodological considerations are critical when comparing toxicity data across studies using different cadmium compounds (e.g., CdSO₄ vs. CdCl₂)?

- Study Phase Differentiation: Define experimental phases based on chemical form, species/strain, and exposure routes (e.g., oral vs. dermal) to avoid confounding results .

- Dose Equivalency: Normalize doses by molar concentration or bioavailable Cd²⁺ to account for differences in compound solubility and dissociation .

- Control Groups: Use compound-specific solvent controls (e.g., chloride ions for CdCl₂ studies) to isolate cadmium’s effects .

Q. How does the timing of this compound exposure influence transcriptomic data interpretation in stem cell differentiation studies?

- Proliferation Phase: Adding this compound after initial cell proliferation (e.g., day 3) reduces confounding cytotoxicity effects, ensuring observed gene expression changes reflect differentiation mechanisms rather than cell death .

- Time-Course Sampling: Collect samples at multiple exposure intervals (e.g., 24, 48, 72 hours) to track dynamic gene expression patterns (e.g., Runx2 inhibition over time) .

- Replicate Design: Use 5–6 replicates per timepoint to strengthen statistical power and mitigate variability .

Q. Data Analysis and Reproducibility

Q. How should researchers address contradictions in this compound toxicity data across studies?

- Meta-Analysis Framework: Compare study parameters such as exposure duration, organism lifecycle stage, and chemical purity (e.g., 99.99% vs. 99.999% CdSO₄) .

- Confounding Variable Control: Account for factors like pH fluctuations or coexisting ions (e.g., sulfate vs. chloride) that may alter cadmium bioavailability .

- Transparency in Reporting: Include raw data, experimental conditions, and statistical methods in supplementary materials to enable cross-validation .

Q. What strategies enhance the reproducibility of this compound-based experiments?

- Detailed Protocols: Specify this compound preparation methods (e.g., anhydrous vs. hydrate forms) and storage conditions (e.g., sealed containers to prevent hydrolysis) .

- Interlaboratory Calibration: Share reference materials (e.g., standardized CdSO₄ solutions) and validate analytical methods (e.g., ICP-AES) across labs .

- Open Data Repositories: Publish datasets in platforms like Zenodo or Figshare with metadata on experimental variables (e.g., temperature, agitation speed) .

Properties

IUPAC Name |

cadmium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUOBSQYDGUHHT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdSO4, CdO4S | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cadmium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Cadmium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020229 | |

| Record name | Cadmium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium sulfate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), Colorless solid; [Hawley] White solid; [ICSC] White crystalline solid, hygroscopic and soluble in water; [MSDSonline], WHITE CRYSTALS. | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in ethanol, Very slightly soluble in methanol, ethanol and ethyl acetate, In water, 76.7 g/100 g water at 25 °C, Solubility in water, g/100ml at 25 °C: 75.5 (freely soluble) | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 g/cu cm, Density: 4.69 (CdSO4); 3.09 (3CdSO4.8H2O);3.05 (CdSO4.4H2O), Odorless, monoclinic crystals. Density: 3.08. On heating loses water above 40 °C, forming monohydrate by 80 °C, does not become anhydrous on further heating. Freely soluble in water. Almost insoluble in ethanol, acetone, ammonia, ethyl acetate. /Hydrate/, COLORLESS MONOCLINIC CRYSTALS; DENSITY 2.48; TRANSITIONAL MP 4 °C /HEPTAHYDRATE/, 4.7 g/cm³ | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Cadmium sulfate, reagent grade has the following impurities: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide as SO4: 0.15%; chloride: 0.001%; nitrate and nitrite (NO3): 0.003%; copper: 0.002%; iron: 0.001%; lead: 0.003%; zinc: 0.10%; arsenic: 2 ppm. /Cadmium sulfate, anhydrous/, Cadmium sulfate, reagent grade has the following impurities: insoluble matter: 0.005%; substances not precipitated by hydrogen sulfide as SO4: 0.1%; chloride: 0.001%; nitrate and nitrite as NO3: 0.003%; copper: 0.002%; iron: 0.001%; lead: 0.001% 0.001%; zinc: 0.1%; arsenic: 1 ppm. /Cadmium sulfate 8/3 hydrate (3CdSO4.8H2O)/, Cadmium sulfate (as 3CdSO4.8H2O) ... impurities (%): CI, 0.001; NO3, 0.003; Cu, 0.002; Fe, 0.001; Pb, 0.003; Zn, 0.1; and As, 1-2 ppm | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless orthorhombic crystals, Rhombic, white crystals or prisms | |

CAS No. |

10124-36-4, 13477-20-8, 13477-21-9 | |

| Record name | CADMIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, cadmium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947UNF3Z6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1000 °C | |

| Record name | CADMIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/274 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1318 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.